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Compound of Interest

Compound Name: 5-Methyl-1,3-oxazolidin-2-one

Cat. No.: B087021

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
heterocyclic compound 5-Methyl-1,3-oxazolidin-2-one (CAS No. 1072-70-4). The information
presented herein is crucial for the identification, characterization, and quality control of this
molecule in research and development settings, particularly in the field of medicinal chemistry
where the oxazolidinone core is a key pharmacophore.

Molecular Structure and Properties

Molecular Formula: C4aH7NO2 Molecular Weight: 101.10 g/mol

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data for 5-Methyl-1,3-oxazolidin-2-one.

Table 1: *H NMR Spectroscopic Data
Chemical Shift () o Coupling Constant .
Multiplicity Assignment
ppm (J) Hz

Data not available
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Note: Experimentally determined *H NMR data for 5-Methyl-1,3-oxazolidin-2-one is not
readily available in public spectral databases. The expected spectrum would likely show signals
for the methyl group (a doublet), the methine proton at C5 (a multiplet), the two diastereotopic
protons at C4 (multiplets), and a broad singlet for the amine proton.

« 13 1
Chemical Shift (8) ppm Assighment
Data not available C=0 (C2)
Data not available -CH- (C5)
Data not available -CHz- (C4)
Data not available -CHs

Note: As with the H NMR data, experimentally determined 3C NMR data is not publicly
accessible. Based on related oxazolidinone structures, the carbonyl carbon (C2) is expected to
have a chemical shift in the range of 155-165 ppm. The C5 and C4 carbons would appear
further upfield, followed by the methyl carbon.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm—?) Intensity Assignment

Data not available - N-H Stretch

Data not available - C-H Stretch (Aliphatic)
Data not available - C=0 Stretch (Urethane)
Data not available - C-N Stretch

Data not available - C-O Stretch

Note: While the availability of an FTIR spectrum is mentioned in some databases, the actual
peak data is not provided. Key expected absorptions include a strong carbonyl (C=0) stretch
characteristic of the urethane group (around 1750 cm~1), N-H stretching (around 3300 cm™1),
and various C-H, C-N, and C-O stretching and bending vibrations.
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Relative Intensity (%) Assignment
Data not available - [M]*+
Data not available - Fragment lons

Note: The availability of GC-MS data has been indicated in public databases, but the specific
mass-to-charge ratios and their relative intensities are not publicly detailed. The molecular ion
peak [M]* would be expected at m/z = 101. Common fragmentation patterns for oxazolidinones
would involve the loss of the methyl group, COz, and other small fragments.

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data for 5-Methyl-1,3-
oxazolidin-2-one are not available in the public domain. However, the following are general
methodologies that would be appropriate for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-Methyl-1,3-oxazolidin-2-one would be dissolved in a deuterated solvent, such
as chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-ds), containing a small amount of
tetramethylsilane (TMS) as an internal standard. *H and 3C NMR spectra would be acquired on
a spectrometer operating at a field strength of 300 MHz or higher. For *H NMR, standard
acquisition parameters would be used. For 13C NMR, a proton-decoupled sequence would be
employed to simplify the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer.
For a liquid sample, a thin film could be prepared between two potassium bromide (KBr) or
sodium chloride (NaCl) plates. For a solid sample, a KBr pellet would be prepared by grinding a
small amount of the compound with dry KBr powder and pressing the mixture into a transparent
disk. The spectrum would typically be recorded over the range of 4000 to 400 cm~1.

Mass Spectrometry (MS)
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Mass spectral data would likely be acquired using a Gas Chromatography-Mass Spectrometry
(GC-MS) system. The compound would be introduced into the GC, where it is vaporized and
separated from any impurities on a capillary column (e.g., a DB-5 or equivalent). The separated
compound would then be introduced into the mass spectrometer, where it is ionized, typically
by electron ionization (EIl). The resulting ions are then separated based on their mass-to-
charge ratio (m/z) by a mass analyzer and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
small organic molecule like 5-Methyl-1,3-oxazolidin-2-one.
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Caption: Workflow for Spectroscopic Characterization.

 To cite this document: BenchChem. [Spectroscopic Profile of 5-Methyl-1,3-oxazolidin-2-one:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b087021#spectroscopic-data-of-5-methyl-1-3-
oxazolidin-2-one-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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